4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole
Overview
Description
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group at the 4-position, a methyl group at the 5-position, and a p-tolyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-methyl-3-p-tolylisoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at the 5-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted isoxazoles with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dehalogenated isoxazoles.
Scientific Research Applications
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The specific pathways and targets involved depend on the context of its use and the nature of the biological system .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-5-methyl-3-p-tolylisoxazole
- 4-(Iodomethyl)-5-methyl-3-p-tolylisoxazole
- 4-(Hydroxymethyl)-5-methyl-3-p-tolylisoxazole
Uniqueness
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s specific substitution pattern on the isoxazole ring contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-3-(4-methylphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8-3-5-10(6-4-8)12-11(7-13)9(2)15-14-12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYOBHRMZYPNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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